molecular formula C15H14N6O2S B2441934 N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396748-87-0

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2441934
CAS No.: 1396748-87-0
M. Wt: 342.38
InChI Key: UHGQJZVEJFJASQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a thiophene moiety, and an amide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Carboxamide: Thiophene-2-carboxylic acid is reacted with an amine to form thiophene-2-carboxamide.

    Introduction of the Phenyl Group: The thiophene-2-carboxamide is then coupled with a phenyl derivative through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Tetrazole Ring Formation: The phenyl-thiophene intermediate is subjected to a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted tetrazoles.

Scientific Research Applications

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The tetrazole ring and thiophene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

  • **N,N-dimethyl-2-(4-(pyridine-2-carboxamido)phenyl)-2H-tetrazole-5-carbox

Properties

IUPAC Name

N,N-dimethyl-2-[4-(thiophene-2-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S/c1-20(2)15(23)13-17-19-21(18-13)11-7-5-10(6-8-11)16-14(22)12-4-3-9-24-12/h3-9H,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQJZVEJFJASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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